molecular formula C11H19NO5 B2478025 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 2413896-83-8

1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2478025
CAS No.: 2413896-83-8
M. Wt: 245.275
InChI Key: TVNDZLOUWHWRQH-DGFRNANFSA-N
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Description

“1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1557194-38-3 . It has a molecular weight of 245.28 . The compound is stored at a temperature of 4°C and is in powder form .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The IUPAC name of the compound is “1-((tert-butoxycarbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid” and its InChI code is "1S/C11H19NO5/c1-10(2,3)17-9(16)12-11(8(14)15)4-7(5-11)6-13/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15)" .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

1. Applications in Organic Synthesis

1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and its derivatives are utilized in various organic synthesis processes. For instance, they play a role in the [4 + 2] cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with Methyl Acrylate to yield 4-Hydroxymethyl-2-cyclohexen-1-one, signifying its utility in cycloaddition reactions and cyclohexenone synthesis (Kozmin, He, & Rawal, 2003). Furthermore, it's used in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivatives, essential for preparing various biologically active compounds and those of material sciences with labeled cyclobutane ring systems, showing its significance in continuous photo flow chemistry and drug synthesis (Yamashita, Nishikawa, & Kawamoto, 2019).

2. Building Blocks for Peptide and Drug Design

The compound's derivatives are crucial in synthesizing various β-amino acid oligomers, including enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. This synthesis indicates its utility in designing peptides with structural and conformational uniqueness, essential for drug design and material sciences (Izquierdo et al., 2002). Additionally, it's employed in synthesizing N-Boc-protected amino acids with mesityl substitution, highlighting its importance in generating enantiomerically pure compounds with significant rotational restriction, useful in pharmaceutical applications (Medina et al., 2000).

3. Structural Analysis and Conformational Studies

The compound's derivatives are used in structural and conformational analyses. For instance, the crystal structure analysis of its derivatives reveals insights into their molecular geometry, hydrogen bonding, and conformational stability, crucial for understanding molecular interactions in biological systems and material sciences (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

It is in powder form and is stored at a temperature of 4°C .

Safety and Hazards

The compound has been classified as having the following hazard statements: H315, H319, H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor . This suggests potential applications in the development of new pharmaceuticals.

Properties

IUPAC Name

3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-11(8(14)15)4-7(5-11)6-13/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDZLOUWHWRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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